molecular formula C18H29NO4 B012399 1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone CAS No. 104449-98-1

1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone

Cat. No.: B012399
CAS No.: 104449-98-1
M. Wt: 323.4 g/mol
InChI Key: XFLILAJQDVNDTB-UHFFFAOYSA-N
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Description

1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone, also known as this compound, is a useful research compound. Its molecular formula is C18H29NO4 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone, also known by its CAS number 56392-14-4, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₁NO₄
  • Molecular Weight : 267.33 g/mol
  • Structure : The compound features a phenolic structure with a hydroxy group and an isopropylamino moiety, which are critical for its biological activity.
  • Beta-Adrenergic Receptor Modulation : The compound is structurally related to beta-blockers, which are known to inhibit the action of catecholamines on beta-adrenergic receptors. This modulation can lead to reduced heart rate and blood pressure, making it potentially useful in cardiovascular therapies.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. This activity is particularly relevant in conditions such as cardiovascular diseases and neurodegenerative disorders.
  • Cell Proliferation and Apoptosis : Research indicates that the compound may influence cell proliferation pathways. For instance, it has been shown to affect the activity of p21-activated kinases (PAKs), which play a role in regulating cell growth and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Beta-Adrenergic BlockingInhibition of catecholamines; reduced heart rate
AntioxidantPotential protective effects against oxidative stress
Apoptosis RegulationModulation of PAK pathways influencing cell survival

Case Study 1: Cardiovascular Effects

A study involving animal models demonstrated that administration of the compound resulted in significant reductions in systolic blood pressure and heart rate. These effects were attributed to its beta-blocking properties, similar to those observed with established beta-blockers like atenolol.

Case Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines showed that the compound could enhance cell viability under oxidative stress conditions. The mechanism was linked to its ability to modulate antioxidant enzyme activity, suggesting a potential role in neuroprotection against diseases like Alzheimer's.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4/c1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3/h6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLILAJQDVNDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908978
Record name 1-[4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(propoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104449-98-1
Record name 4-(3-Isopropylamino-2-hydroxypropoxy)-3-(propoxymethyl)acetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104449981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(propoxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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